molecular formula C16H19NO2 B1306306 Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine CAS No. 340025-61-8

Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine

Cat. No.: B1306306
CAS No.: 340025-61-8
M. Wt: 257.33 g/mol
InChI Key: KLECXMIWSBQFFU-UHFFFAOYSA-N
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Description

Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine is an organic compound that features a furan ring, a methoxy-substituted phenyl group, and an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine typically involves multi-step organic reactions

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.

    Introduction of the Methoxy-Phenyl Group: This step often involves a Friedel-Crafts alkylation reaction where the furan ring is alkylated with a methoxy-substituted benzyl halide in the presence of a Lewis acid catalyst.

    Formation of the Amine Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced at the double bond or the furan ring to form saturated derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium hydride (NaH) can be used for substitution reactions.

Major Products

    Oxidation: Furanones or carboxylic acids.

    Reduction: Saturated amines or alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Materials Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The furan ring and methoxy-phenyl group can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-ylmethyl-[1-(4-hydroxy-phenyl)-but-3-enyl]-amine: Similar structure but with a hydroxy group instead of a methoxy group.

    Furan-2-ylmethyl-[1-(4-chloro-phenyl)-but-3-enyl]-amine: Contains a chloro group instead of a methoxy group.

    Furan-2-ylmethyl-[1-(4-nitro-phenyl)-but-3-enyl]-amine: Features a nitro group instead of a methoxy group.

Uniqueness

Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1-(4-methoxyphenyl)but-3-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-3-5-16(17-12-15-6-4-11-19-15)13-7-9-14(18-2)10-8-13/h3-4,6-11,16-17H,1,5,12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLECXMIWSBQFFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC=C)NCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389917
Record name N-[(Furan-2-yl)methyl]-1-(4-methoxyphenyl)but-3-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340025-61-8
Record name N-[(Furan-2-yl)methyl]-1-(4-methoxyphenyl)but-3-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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